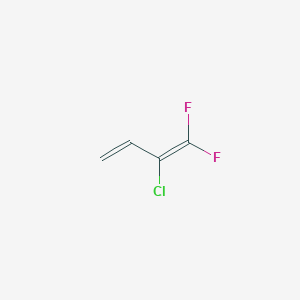

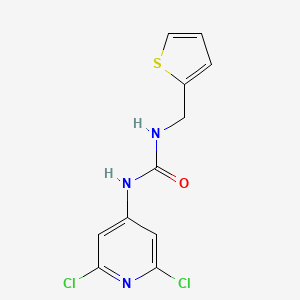

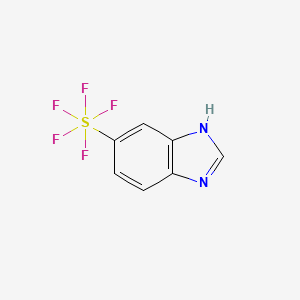

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Descripción general

Descripción

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control weed growth. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Urea derivatives are recognized for their unique hydrogen-binding capabilities, making them integral in drug-target interactions. Their inclusion in small molecules has shown a broad range of bioactivities, significantly impacting drug design. These derivatives have been studied as modulators for various biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, among others. Their role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules underscores their importance in medicinal chemistry (Jagtap et al., 2017).

Environmental Science and Agriculture

The environmental applications of urea derivatives are profound, especially in agriculture. For instance, urease inhibitors, a class of urea derivatives, have been studied for their potential to reduce ammonia volatilization from urea-based fertilizers, thereby improving nitrogen use efficiency and mitigating environmental pollution (Bremner, 1995). The use of urea derivatives as nitrification inhibitors also plays a critical role in reducing greenhouse gas emissions and enhancing soil health by controlling the conversion of ammonia to nitrate in soils (Ray et al., 2020).

Innovative Energy Solutions

Research into the use of urea as a hydrogen carrier suggests its potential for safe, sustainable, and long-term energy supply. Urea's attributes, including non-toxicity, stability, ease of transport and storage, coupled with its widespread availability and cheap production costs, position it as a promising hydrogen carrier for fuel cells. This application represents an innovative approach to meeting future sustainable hydrogen supply needs while leveraging existing urea production infrastructure (Rollinson et al., 2011).

Propiedades

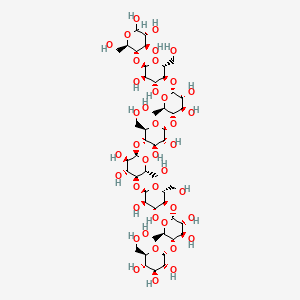

IUPAC Name |

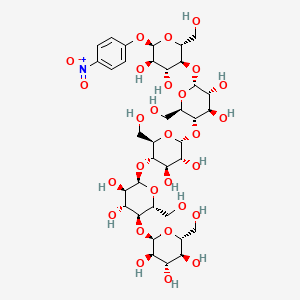

1-(2,6-dichloropyridin-4-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c12-9-4-7(5-10(13)16-9)15-11(17)14-6-8-2-1-3-18-8/h1-5H,6H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPERNHRQYNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

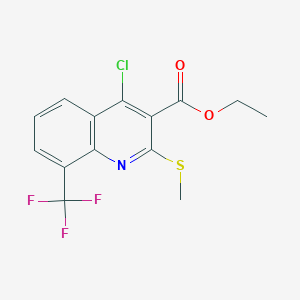

![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)

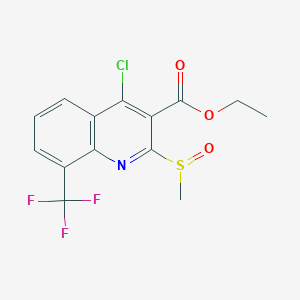

![[(1S)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3042743.png)